molecular formula C31H52O2 B072408 Cholesterol isobutyrate CAS No. 1180-43-4

Cholesterol isobutyrate

Cat. No.: B072408
CAS No.: 1180-43-4
M. Wt: 456.7 g/mol
InChI Key: PUUPGXQPWDWTPH-UHFFFAOYSA-N
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Description

Cholesterol isobutyrate is a derivative of cholesterol, a lipid molecule that is essential for the structural integrity of cell membranes and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D this compound is formed by the esterification of cholesterol with isobutyric acid

Mechanism of Action

Target of Action

Cholesterol isobutyrate, like other cholesterol derivatives, primarily targets cells in the body that have a role in lipid metabolism . These targets include liver cells, which are the major site of cholesterol biosynthesis, lipoprotein production, and low-density lipoprotein (LDL) catabolism .

Mode of Action

For instance, cholesterol is first converted to cholest-4-en-3-one (cholestenone) by the extracellular enzymes 3β-HSD or ChOx, to allow the cholestenone to penetrate the cell barrier .

Biochemical Pathways

This compound may influence several biochemical pathways. Cholesterol, an essential lipid for mammalian cells, can be used as a carbon source by bacteria and as a precursor for steroid hormones in animal cells . The cholesterol C17 side-chain degradation pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs .

Moreover, gut microbiota may play an important role in cholesterol metabolism . They can change the ratio of free bile acids to conjugated bile acids, ferment dietary fiber to produce short-chain fatty acids (SCFAs) which inhibit cholesterol synthesis, regulate the expression of some genes related to cholesterol metabolism through their metabolites, convert cholesterol to coprostanol, and reduce blood cholesterol by inhibiting the production of lipopolysaccharides (LPS), which increases cholesterol synthesis .

Pharmacokinetics

It is known that the main clinical variable is plasma ldl-cholesterol, which takes 4 to 6 weeks to show a reduction after the start of statin treatment .

Result of Action

It is known that butyrate can affect both pathways of endogenous cholesterol biosynthesis and dietary cholesterol uptake . Butyrate treatment in mice fed a high-fat diet caused a reduction in non-high-density lipoprotein cholesterol (non-HDL-C), low-density lipoprotein cholesterol (LDL-C), and total cholesterol (TC) .

Action Environment

Environmental factors, such as diet and gut microbiota, can influence the action, efficacy, and stability of this compound. The gut microbiota serves as a pivotal mediator between diet and human health . Alterations in gut microbiota composition and increased gut permeability accompany lifestyle-associated disorders . These changes lead to excessive leakage of gut metabolites into the circulation .

Biochemical Analysis

Biochemical Properties

Cholesterol isobutyrate, like cholesterol, may interact with various enzymes, proteins, and other biomoleculesIt is plausible that it may interact with enzymes involved in lipid metabolism, given its structural similarity to cholesterol .

Cellular Effects

It is reasonable to hypothesize that, like cholesterol, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that cholesterol and its derivatives can have both immediate and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of cholesterol and its derivatives can vary with dosage .

Metabolic Pathways

This compound is likely involved in lipid metabolic pathways, given its structural similarity to cholesterol. It may interact with enzymes or cofactors involved in these pathways, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is known that cholesterol and its derivatives can be localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesterol isobutyrate can be synthesized through the esterification of cholesterol with isobutyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the mixture being heated to a temperature of around 100-120°C for several hours. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and other advanced chemical engineering techniques can be employed to scale up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: Cholesterol isobutyrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form ketones and aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the isobutyric acid moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cholesterol derivatives.

Scientific Research Applications

Cholesterol isobutyrate has several scientific research applications, including:

    Biochemistry: Used as a model compound to study the behavior of cholesterol derivatives in biological membranes.

    Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to interact with lipid membranes.

    Material Science: Utilized in the development of cholesterol-based liquid crystals and gelators for advanced materials.

Comparison with Similar Compounds

    Cholesterol acetate: Another esterified derivative of cholesterol, where the hydroxyl group is esterified with acetic acid.

    Cholesterol oleate: An ester of cholesterol with oleic acid, commonly found in lipid droplets within cells.

    Cholesterol palmitate: An ester of cholesterol with palmitic acid, involved in the storage and transport of cholesterol in the body.

Uniqueness: Cholesterol isobutyrate is unique due to the presence of the isobutyric acid moiety, which imparts distinct chemical and physical properties compared to other cholesterol esters. This uniqueness makes it valuable for specific applications in research and industry, particularly in the study of lipid interactions and the development of novel materials.

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O2/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(33-29(32)21(3)4)15-17-30(23,6)28(25)16-18-31(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUPGXQPWDWTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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